Dimethylamine hydrobromide

Description

Significance of Amine Hydrohalides in Organic Chemistry

Amine hydrohalides are a fundamental class of organic salts that play a crucial role in a multitude of chemical transformations and applications. Formed by the reaction of an amine with a hydrogen halide, these compounds exhibit properties that make them versatile reagents and intermediates in organic synthesis. The protonation of the amine nitrogen by the acidic hydrogen of the hydrohalic acid results in the formation of an ammonium (B1175870) cation and a halide anion. This conversion of a basic, and often volatile, amine into a more stable, crystalline salt enhances its handling and storage characteristics.

In organic chemistry, amines are highly reactive due to the lone pair of electrons on the nitrogen atom, which makes them excellent nucleophiles and bases. numberanalytics.com This reactivity is harnessed in numerous synthetic pathways. The formation of amine hydrohalides, such as hydrochlorides and hydrobromides, modulates this reactivity, allowing for more controlled and specific chemical reactions. cdnsciencepub.com For instance, they are frequently used in the synthesis of pharmaceuticals and other fine chemicals where precise reaction conditions are paramount. numberanalytics.com The hydrohalide salt can often be used directly in subsequent reaction steps or the parent amine can be easily regenerated by treatment with a base.

Furthermore, the structure of amine hydrohalides, particularly the nature of the hydrogen bonding between the ammonium cation and the halide anion, has been a subject of significant spectroscopic study. cdnsciencepub.comresearchgate.net These studies provide valuable insights into the nature of non-covalent interactions, which are critical in various chemical and biological systems. The specific halide ion (fluoride, chloride, bromide, or iodide) can influence the physical and chemical properties of the salt, including its solubility and reactivity.

Overview of Research Trajectories for Dimethylamine (B145610) Hydrobromide

Dimethylamine hydrobromide, the salt formed from the reaction of dimethylamine and hydrobromic acid, is a specific amine hydrohalide that has garnered attention in several areas of chemical research. Its utility spans from being a precursor in the synthesis of more complex molecules to its application in materials science.

A significant research trajectory for this compound is its use as a precursor in the synthesis of various organic compounds. Dimethylamine itself is a key building block in the production of many pharmaceuticals and agrochemicals. dataintelo.comdataintelo.com The hydrobromide salt provides a stable and easy-to-handle source of the dimethylamine moiety for these synthetic applications. For example, demethylation is a key step in the synthesis of some pharmaceutical compounds, and this compound can be involved in such transformations. rsc.org

In the field of materials science, particularly in the development of perovskite solar cells, there is growing interest in using organic ammonium halides like dimethylammonium bromide (DMABr) to tune the electronic and optical properties of the perovskite materials. chemicalbook.com The incorporation of larger cations such as dimethylammonium can alter the band-gap and improve the stability and efficiency of these devices. chemicalbook.com This application highlights a modern and evolving area of research where simple organic salts like this compound are finding new and important uses.

Furthermore, research continues into the fundamental chemical properties and reactions of this compound. This includes detailed structural analysis and spectroscopic investigations to better understand its solid-state structure and behavior in solution. Such fundamental knowledge is crucial for optimizing its use in various applications and for the design of new synthetic methodologies.

Chemical and Physical Properties of this compound

This compound is a white to off-white crystalline solid. It is the hydrobromide salt of dimethylamine, a secondary amine. The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical syntheses.

| Property | Value |

| Molecular Formula | C₂H₈BrN |

| Molecular Weight | 125.99 g/mol |

| Melting Point | 134-138 °C |

| Solubility | Soluble in water |

Note: The data in this table is compiled from various chemical suppliers and databases and may vary slightly between sources.

The compound's solubility in water is a key characteristic, facilitating its use in aqueous reaction media. As a salt, it is generally more stable and less volatile than its parent amine, dimethylamine, which is a gas at room temperature with a fishy or ammonia-like odor. nih.gov

Synthesis and Manufacturing Processes

The laboratory-scale synthesis of this compound is a straightforward acid-base reaction. It is typically prepared by reacting dimethylamine with hydrobromic acid.

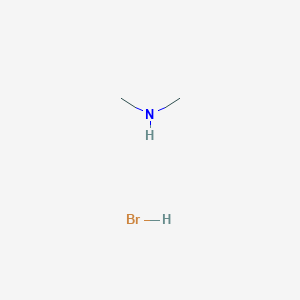

(CH₃)₂NH + HBr → (CH₃)₂NH₂⁺Br⁻

In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the acidic proton of hydrobromic acid, forming a dimethylammonium cation and a bromide anion. The reaction is typically carried out in a suitable solvent, and the resulting salt can be isolated by crystallization.

Industrially, the manufacturing process would be a scaled-up version of this laboratory synthesis. Given that dimethylamine is a widely produced industrial chemical, the production of its hydrobromide salt can be readily achieved. The choice of solvent and reaction conditions would be optimized to ensure high yield and purity of the final product.

Applications in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, primarily as a source of the dimethylamine nucleophile or as a catalyst.

One of the key applications is in the introduction of a dimethylamino group into a molecule. The hydrobromide salt provides a stable and easily handled source of dimethylamine. For example, it can be used in nucleophilic substitution reactions where the dimethylamino group displaces a leaving group on an alkyl halide to form a tertiary amine. wikipedia.org

It is also utilized in demethylation reactions. For instance, in the synthesis of the drug Rivastigmine, a demethylation step is carried out in the presence of hydrobromic acid, which could involve the in-situ formation or use of amine hydrobromides. rsc.org

Structural Analysis and Spectroscopic Data

The structure of this compound in the solid state is characterized by ionic bonding between the dimethylammonium cation [(CH₃)₂NH₂⁺] and the bromide anion (Br⁻). In addition to the ionic forces, hydrogen bonding plays a significant role in the crystal lattice, specifically between the N-H protons of the cation and the bromide anion. cdnsciencepub.comresearchgate.net

Spectroscopic techniques are essential for confirming the structure of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum would show a signal for the methyl protons (CH₃) and a signal for the N-H protons. The chemical shift and multiplicity of these signals would be characteristic of the dimethylammonium cation.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would exhibit a single signal corresponding to the two equivalent methyl carbons.

IR (Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the presence of the ammonium group. A broad absorption band is typically observed in the region of 3000-2700 cm⁻¹, which is characteristic of the N-H stretching vibrations in the hydrogen-bonded ammonium cation. researchgate.net Bending vibrations for the N-H bond would also be present at lower frequencies.

These spectroscopic data, in conjunction with other analytical techniques, provide a comprehensive picture of the molecular structure of this compound.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylmethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BrH/c1-3-2;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJMLWSZNCJCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988838 | |

| Record name | N-Methylmethanamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6912-12-5 | |

| Record name | Dimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6912-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylamine hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylmethanamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Strategic Approaches

Classical Synthetic Routes to Dimethylamine (B145610) Hydrobromide

Classical synthetic approaches to dimethylamine hydrobromide primarily rely on direct and straightforward chemical reactions that are well-established in organic chemistry. These methods are characterized by their simplicity and high yields, making them suitable for both laboratory and industrial-scale production.

The term "direct halogenation" in the context of synthesizing amine salts like this compound refers to the direct protonation of the amine by a hydrohalic acid. This process is fundamentally an acid-base reaction rather than a reaction involving elemental halogens (like Br₂), which would lead to different products. The nitrogen atom of dimethylamine acts as a Lewis base, donating its lone pair of electrons to the proton from hydrobromic acid. This results in the formation of the dimethylammonium cation and the bromide anion, which together constitute the ionic salt. The reaction is typically rapid and exothermic.

The most common and direct method for preparing this compound is through a simple acid-base neutralization reaction. sciencemadness.orgchemicalbook.com In this process, dimethylamine, which is a weak base, is reacted with hydrobromic acid (HBr), a strong acid. The reaction is typically carried out in an aqueous solution or an appropriate organic solvent. chemicalbook.comgoogle.com An aqueous solution of dimethylamine is treated with concentrated hydrobromic acid, often at reduced temperatures to control the exothermic nature of the reaction. chemicalbook.com The resulting salt is then isolated by evaporating the solvent, followed by cooling to induce crystallization. The final product is typically a white crystalline solid. google.com This method is highly efficient, with the reaction proceeding to completion to give near-quantitative yields of the desired salt.

| Reactant 1 (Base) | Reactant 2 (Acid) | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| Dimethylamine ((CH₃)₂NH) | Hydrobromic Acid (HBr) | Water | Cooling (e.g., 0°C) to manage exotherm, followed by solvent evaporation and crystallization | This compound ((CH₃)₂NH₂⁺Br⁻) |

| Aqueous Dimethylamine | Concentrated Hydrobromic Acid | Water | Stirring for a short period (e.g., 0.5 h), evaporation of water to isolate the product chemicalbook.com | This compound |

Modern Synthetic Strategies for this compound Derivatives

Modern synthetic strategies focus on creating derivatives of dimethylamine, which can subsequently be converted to their hydrobromide salts if needed. These methods often employ advanced catalytic systems and offer improvements in terms of efficiency, substrate scope, and environmental impact.

The N-methylation of primary or secondary amines using a mixture of formic acid and formaldehyde (B43269) is known as the Eschweiler-Clarke reaction. whilesciencesleeps.com This process is a highly effective method for producing N,N-dimethylated tertiary amines. In this reaction, formaldehyde serves as the source of the methyl groups, while formic acid acts as the reducing agent. whilesciencesleeps.comgoogle.com The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the amine with formaldehyde, which is then reduced by formate (B1220265) (from formic acid) to yield the methylated amine. For a primary amine, this two-step sequence occurs twice to yield the N,N-dimethyl derivative. The reaction generally provides good yields of the tertiary amine product. whilesciencesleeps.com

| Starting Amine | Reagents | Key Conditions | N,N-Dimethylated Product | Typical Yield |

|---|---|---|---|---|

| Benzylamine | Formaldehyde, Formic Acid | Reaction at 80°C whilesciencesleeps.com | N,N-Dimethylbenzylamine | Good to Excellent whilesciencesleeps.com |

| Primary Aliphatic Amines | Formaldehyde, Formic Acid | Reflux | N,N-Dimethylalkylamine | Generally High |

| Secondary Amines (e.g., Morpholine) | Formaldehyde, Formic Acid | Reaction at 50-110°C google.com | N-Methylmorpholine | High google.com |

A modern and atom-efficient strategy for synthesizing N,N-dimethylamine derivatives involves the direct N,N-dimethylamination of primary alcohols using aqueous dimethylamine. acs.orgnih.govacs.org This reaction often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which is both environmentally benign and highly efficient. acs.orgorganic-chemistry.org In this process, a transition metal catalyst, such as one based on iridium or ruthenium, temporarily removes hydrogen from the primary alcohol to form an aldehyde in situ. acs.orgresearchgate.net This aldehyde then reacts with dimethylamine to form a hemiaminal, which dehydrates to an iminium ion. The catalyst then returns the "borrowed" hydrogen to the iminium ion, reducing it to the final N,N-dimethylated amine product. This method avoids the need for pre-activating the alcohol and uses readily available starting materials. nih.govorganic-chemistry.org

| Primary Alcohol Substrate | Catalyst System | Key Conditions | N,N-Dimethylamine Derivative Product | Isolated Yield (%) |

|---|---|---|---|---|

| Benzyl alcohol | Iridium-NHC complex, K₂CO₃ | 120°C, 40 h, aqueous dimethylamine | N,N-Dimethylbenzylamine | 94% |

| 4-Methoxybenzyl alcohol | Iridium-NHC complex, K₂CO₃ | 120°C, 40 h, aqueous dimethylamine | N,N-Dimethyl-4-methoxybenzylamine | 96% |

| 1-Octanol | Iridium-NHC complex, K₂CO₃ | 130°C, 40 h, aqueous dimethylamine | N,N-Dimethyloctylamine | 80% |

| Cinnamyl alcohol | Iridium-NHC complex, K₂CO₃ | 120°C, 40 h, aqueous dimethylamine | N,N-Dimethylcinnamylamine | 83% |

The Mannich reaction is a three-component condensation reaction that involves an enolizable ketone (or another active hydrogen compound), formaldehyde, and a primary or secondary amine, which is often used in the form of its hydrochloride or hydrobromide salt. nih.govresearchgate.net When dimethylamine hydrochloride or hydrobromide is used, the products are β-dimethylamino ketones, commonly known as Mannich bases. nih.govresearchgate.net The reaction is typically carried out in a protic solvent like ethanol (B145695) and may be catalyzed by a small amount of strong acid (e.g., HCl). nih.gov The mechanism involves the formation of the Eschenmoser's salt precursor, the dimethylaminomethylium ion ([CH₂=N(CH₃)₂]⁺), from the reaction of dimethylamine and formaldehyde. This electrophilic ion is then attacked by the enol form of the ketone to generate the final Mannich base adduct. science.govresearchgate.net

| Ketone | Amine Salt | Aldehyde | Key Conditions | Mannich Base Product | Yield (%) |

|---|---|---|---|---|---|

| Acetophenone | Dimethylamine Hydrochloride | Paraformaldehyde | Ethanol, reflux, 3 h, cat. HCl nih.gov | β-Dimethylaminopropiophenone hydrochloride | 53 nih.gov |

| 2-Acetylthiophene | Dimethylamine Hydrochloride | Paraformaldehyde | Ethanol, reflux, 3 h, cat. HCl nih.gov | 2-Thienyl-β-dimethylaminoethyl ketone hydrochloride | 62 nih.gov |

| 4'-Methylacetophenone | Dimethylamine Hydrochloride | Paraformaldehyde | Ethanol, reflux researchgate.net | 1-(4-Methylphenyl)-3-dimethylamino-1-propanone hydrochloride | Not specified researchgate.net |

Preparative Considerations for High Purity this compound

The preparation of high-purity this compound hinges on two primary factors: the purity of the starting materials and the effectiveness of the purification method for the final product. The synthesis is a straightforward acid-base reaction between dimethylamine and hydrobromic acid. chemicalbook.com

To achieve high purity, one must start with high-purity dimethylamine. One method to obtain pure dimethylamine involves the hydrolysis of N,N-dimethylformamide (DMF) or the reduction of p-nitroso-N,N-dimethylaniline. sciencemadness.orgyoutube.com The latter can yield very pure dimethylamine. sciencemadness.org Once pure dimethylamine is obtained, either as a gas or in a solution, it is reacted with a stoichiometric amount of high-purity hydrobromic acid.

The reaction is typically performed in a suitable solvent, such as water or a lower-order alcohol like ethanol or isopropanol, from which the product salt can be crystallized. The choice of solvent is critical for ensuring effective purification through crystallization. The solubility of this compound is lower in less polar organic solvents, which can be exploited to induce precipitation and isolation of the pure product.

Key considerations for ensuring high purity include:

Stoichiometry Control: Precise control over the molar ratio of dimethylamine to hydrobromic acid is essential to avoid an excess of either reactant in the final product.

Temperature Management: The reaction is exothermic, and controlling the temperature during the addition of reactants can prevent the formation of impurities and ensure safe handling.

Purification by Recrystallization: This is the most critical step for achieving high purity. The crude this compound is dissolved in a minimum amount of a hot solvent, and then the solution is slowly cooled to allow for the formation of well-defined crystals. Impurities tend to remain in the mother liquor. The process may be repeated to achieve the desired level of purity, often exceeding 98%. cymitquimica.com

Drying: The purified crystals must be thoroughly dried under vacuum to remove any residual solvent, which could otherwise be a significant impurity.

The following table outlines the general preparative considerations for synthesizing high-purity this compound.

Table 2: Preparative Considerations for High Purity this compound

| Parameter | Consideration | Details |

| Reactants | Purity of Dimethylamine and Hydrobromic Acid | Use of high-purity starting materials is fundamental. Dimethylamine can be purified by distillation or generated from a high-purity precursor. sciencemadness.org |

| Solvent | Selection for Reaction and Crystallization | Water, ethanol, or isopropanol. The solvent should allow for good solubility at high temperatures and poor solubility at low temperatures to maximize recovery during crystallization. |

| Reaction Control | Temperature and Stoichiometry | The reaction should be cooled, and hydrobromic acid should be added slowly to control the exothermic reaction. Use of a 1:1 molar ratio is crucial. |

| Purification | Recrystallization | The primary method for purification. Multiple recrystallizations may be necessary to achieve very high purity (>99%). |

| Isolation & Drying | Filtration and Vacuum Drying | Crystals are isolated by filtration and washed with a small amount of cold solvent. Drying under vacuum removes residual solvent and moisture. |

Reaction Mechanisms and Advanced Reaction Pathways

Nucleophilic Substitution Reactions Mediated by Dimethylamine (B145610) Hydrobromide

The dimethylammonium cation, with its potential to act as a proton donor, and the bromide anion, a competent nucleophile and leaving group, allow dimethylamine hydrobromide to participate in and influence nucleophilic substitution reactions. These reactions can be broadly categorized into intramolecular and intermolecular displacements.

While specific documented examples of this compound directly mediating complex intramolecular nucleophilic displacements are not extensively detailed in readily available literature, the principles of such reactions can be inferred. In a suitable substrate, the dimethylammonium ion could act as a proton source to activate a functional group, making it a better leaving group. Subsequently, an internal nucleophile could attack the electrophilic center.

Intermolecular nucleophilic substitution reactions involving amine hydrohalides are more common. In these reactions, the amine can act as a nucleophile, and the hydrohalide can influence the reaction environment. For instance, in the reaction of halogenoalkanes with ammonia (B1221849) or amines, a salt is initially formed. chemguide.co.uk The free amine, in equilibrium with its salt, is the active nucleophile. chemguide.co.uk The presence of the hydrobromide salt can affect the concentration and nucleophilicity of the free amine. chemguide.co.uk

A general representation of the initial step in the reaction between a primary halogenoalkane (R-X) and dimethylamine (which would be in equilibrium with this compound) is as follows:

(CH₃)₂NH + R-X → [(CH₃)₂NHR]⁺ + X⁻

This is followed by a proton transfer step with another amine molecule to generate the free secondary amine product and the ammonium (B1175870) salt:

[(CH₃)₂NHR]⁺ + (CH₃)₂NH ⇌ (CH₃)₂NR + [(CH₃)₂NH₂]⁺

This process can continue, leading to the formation of tertiary amines and quaternary ammonium salts. chemguide.co.uk

The reactivity in nucleophilic substitution reactions is significantly influenced by both steric and electronic factors.

Steric Effects: The bulkiness of the nucleophile and the substrate can hinder the reaction rate. In the context of dimethylamine, while it is a secondary amine and thus more sterically hindered than a primary amine, it is still a relatively small nucleophile. However, in reactions involving bulky substrates, the approach of the dimethylamine nucleophile to the reaction center can be impeded, slowing down the reaction rate. rsc.org This steric hindrance is a critical factor in determining whether a reaction proceeds via an SN1 or SN2 mechanism. uci.edu

Electronic Effects: The electronic nature of the substituents on both the nucleophile and the substrate plays a crucial role. Electron-donating groups on the nucleophile, such as the two methyl groups in dimethylamine, increase its nucleophilicity by enhancing the electron density on the nitrogen atom. Conversely, electron-withdrawing groups on the substrate can make the electrophilic carbon more susceptible to nucleophilic attack. The bromide ion in this compound is a good leaving group, which is a key factor for the progress of nucleophilic substitution reactions. uci.edu

The table below summarizes the general influence of steric and electronic effects on nucleophilic substitution reactions.

| Factor | Influence on SN2 Reactions | Influence on SN1 Reactions |

| Steric Hindrance (Substrate) | Decreases reaction rate | Increases reaction rate (stabilizes carbocation) |

| Steric Hindrance (Nucleophile) | Decreases reaction rate | No significant effect on the rate-determining step |

| Electronic Effects (Nucleophile) | Stronger nucleophile increases reaction rate | No significant effect on the rate-determining step |

| Electronic Effects (Substrate) | Electron-withdrawing groups can increase rate | Electron-donating groups stabilize carbocation, increasing rate |

| Leaving Group Ability | Better leaving group increases reaction rate | Better leaving group increases reaction rate |

Proton Transfer Dynamics and Hydrogen Bonding in this compound Systems

Proton transfer and hydrogen bonding are fundamental to the chemistry of this compound, influencing its structure, stability, and reactivity.

Dihydrogen bonding is a specific type of hydrogen bond where a protonic hydrogen atom (Hδ+) interacts with a hydridic hydrogen atom (Hδ-). nih.gov This interaction is most commonly observed in systems containing both a proton donor (like an N-H group) and a hydride source (like a B-H group). nih.gov While the dimethylammonium cation in this compound contains protonic hydrogens on the nitrogen atom, the bromide anion does not possess hydridic hydrogens. Therefore, the formation of classical dihydrogen bonds within pure this compound is not expected. However, the principles of hydrogen bonding are central to its crystal structure and solution behavior.

Proton transfer is a key process in systems containing this compound. In solution, there is a dynamic equilibrium between the dimethylammonium cation and the free dimethylamine, governed by the acidity of the solvent and the pKa of the dimethylammonium ion.

[(CH₃)₂NH₂]⁺ + H₂O ⇌ (CH₃)₂NH + H₃O⁺

The kinetics and mechanisms of such proton transfer reactions can be complex and are influenced by the surrounding solvent molecules, which can facilitate the transfer through a network of hydrogen bonds. nih.gov The rate of proton transfer can be extremely fast, often occurring on the picosecond timescale. researchgate.net

The table below outlines the key hydrogen bond parameters found in a related dimethylammonium bromide-containing crystal structure. nih.gov

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1 | H1A | Br2 | 0.91 | 2.45 | 3.313(5) | 159 |

| N1 | H1B | Br4 | 0.91 | 2.50 | 3.376(5) | 162 |

| N2 | H2A | Br1 | 0.91 | 2.52 | 3.394(5) | 162 |

| N2 | H2B | Br3 | 0.91 | 2.52 | 3.378(5) | 157 |

Note: Data is for [NH₂(CH₃)₂]₂CdBr₄ and serves as an illustrative example of N-H···Br hydrogen bonding.

The proton on the dimethylammonium cation can be abstracted by a base. This is a fundamental acid-base reaction. The efficiency of this proton transfer is dependent on the strength of the base and the pKa of the dimethylammonium ion. In the presence of a strong base, the equilibrium will shift towards the formation of free dimethylamine.

[(CH₃)₂NH₂]⁺ + B ⇌ (CH₃)₂NH + BH⁺

This process is fundamental in many organic reactions where dimethylamine is generated in situ from its salt to act as a nucleophile or a base. For instance, in reactions requiring a controlled concentration of free amine, starting with the hydrobromide salt and adding a stoichiometric amount of a non-nucleophilic base can be a useful strategy. The kinetics of such base-catalyzed proton transfers are generally very fast and often diffusion-controlled.

Elimination Reaction Pathways Involving this compound

While this compound, as an ammonium salt, does not directly undergo elimination, the free dimethylamine base is a precursor to substrates for the Hofmann elimination reaction. This pathway is a significant reaction for amines, leading to the formation of alkenes and tertiary amines from quaternary ammonium salts. wikipedia.orgaakash.ac.in The process begins with the treatment of an amine, such as dimethylamine, with an excess of methyl iodide in a step known as exhaustive methylation. organicchemistrytutor.comyoutube.com This converts the secondary amine into a quaternary ammonium iodide salt.

The subsequent step involves treating the quaternary ammonium salt with silver oxide (Ag₂O) and water. This replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. wikipedia.orgyoutube.com When this hydroxide salt is heated, it undergoes an E2 elimination reaction. masterorganicchemistry.com The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon). This leads to the formation of an alkene, with the tertiary amine serving as the leaving group. youtube.commasterorganicchemistry.com

A defining characteristic of the Hofmann elimination is its regioselectivity, which follows the Hofmann rule. This rule predicts that the major product will be the least substituted alkene. wikipedia.orgaakash.ac.in The preference for the "Hofmann product" over the more thermodynamically stable "Zaitsev product" (the more substituted alkene) is attributed to the steric bulk of the trialkylamine leaving group. wikipedia.orgmasterorganicchemistry.com The large size of the leaving group hinders the approach of the base to the more sterically hindered, more substituted β-hydrogens. Consequently, the base preferentially abstracts a proton from the less hindered, more accessible β-carbon, leading to the formation of the less substituted alkene. masterorganicchemistry.com

Table 1: Key Steps in Hofmann Elimination Starting from a Generic Amine

| Step | Reactants | Reagents | Intermediate/Product | Description |

| 1. Exhaustive Methylation | Amine (e.g., an ethyl-containing amine) | Excess Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide | The amine is fully methylated to form a quaternary ammonium salt. organicchemistrytutor.com |

| 2. Hydroxide Formation | Quaternary Ammonium Iodide | Silver Oxide (Ag₂O), Water (H₂O) | Quaternary Ammonium Hydroxide | The iodide counter-ion is replaced by a hydroxide ion. youtube.com |

| 3. Elimination | Quaternary Ammonium Hydroxide | Heat (Δ) | Alkene + Tertiary Amine + Water | The salt decomposes via an E2 mechanism to form the least substituted alkene (Hofmann product). wikipedia.orgmasterorganicchemistry.com |

Oxidative and Reductive Transformations of Dimethylamine and its Hydrohalides

The chemistry of dimethylamine, the parent amine of this compound, involves several oxidative transformations. As a secondary amine, dimethylamine can undergo N-oxidation to produce a variety of N-oxygenated products. The initial intermediates in these pathways are typically hydroxylamine (B1172632) metabolites, which can be further oxidized to form corresponding nitrone derivatives. uomustansiriyah.edu.iq The specific products can depend on the oxidizing agent and reaction conditions. For instance, oxidation with agents like hydrogen peroxide, catalyzed by methylrhenium trioxide, is a known method for converting secondary hydroxylamines into nitrones. acs.org

Another oxidative pathway involves attack at the carbon atom adjacent to the nitrogen. This can lead to oxidative dealkylation or deamination through a carbinolamine intermediate. uomustansiriyah.edu.iq For many exogenous secondary amines, this type of oxidation is carried out by cytochrome P450 (CYP) enzymes. uomustansiriyah.edu.iq

Reductive transformations of the dimethylammonium cation, present in this compound, are not common under typical chemical conditions. However, the reduction of more complex quaternary ammonium salts has been explored. For example, aryl trialkylammonium salts can be catalytically reduced to arenes or aryl silanes using nickel catalysis, with selectivity controlled by the choice of N-heterocyclic carbene (NHC) ligand and solvent. rsc.orgnih.gov Another method involves the use of strong reducing agents like lithium triethylborohydride for the demethylation of substituted trimethylammonium salts. acs.org These reactions, however, apply to quaternary salts with specific structures and are not general reduction pathways for simple dialkylammonium hydrohalides.

Thermal Decomposition Pathways of this compound

The thermal decomposition, or thermolysis, of an amine hydrohalide salt like this compound is expected to proceed initially through the reversal of its formation. wikipedia.org Upon heating, the salt will dissociate into its constituent gas-phase species: dimethylamine ((CH₃)₂NH) and hydrogen bromide (HBr).

In general, the thermal decomposition of amines starts at higher temperatures and often proceeds through the scission of C-N bonds. researchgate.net For dimethylamine, this would involve the breaking of the bonds between the nitrogen and the methyl groups.

Gas-Phase and Atmospheric Reaction Chemistry of Dimethylamine

Dimethylamine is a significant compound in atmospheric chemistry due to its basicity and reactivity with key atmospheric oxidants. Its gas-phase reactions can lead to the formation of new aerosol particles, which have implications for air quality and climate.

The reaction between ground-state oxygen atoms (O(³P)) and dimethylamine in the gas phase proceeds primarily through hydrogen abstraction mechanisms. Direct dynamics simulations have identified two main product channels. The major pathway involves the abstraction of a hydrogen atom from one of the methyl groups, leading to the formation of a hydroxyl radical (•OH) and a CH₃NHCH₂• radical. A minor product channel involves hydrogen abstraction from the N-H bond, also yielding a hydroxyl radical (•OH) along with a (CH₃)₂N• radical. researchgate.net

Table 2: Product Channels for the O(³P) + Dimethylamine Reaction researchgate.net

| Channel | Products | Type | Description |

| Major | •OH + CH₃NHCH₂• | H-abstraction from C-H | An oxygen atom abstracts a hydrogen from a methyl group. |

| Minor | •OH + (CH₃)₂N• | H-abstraction from N-H | An oxygen atom abstracts the hydrogen from the amine group. |

The hydroxyl radical (HO•) is a primary oxidant in the troposphere, and its reaction with dimethylamine is a key atmospheric removal pathway for the amine. The reaction is rapid and exhibits a negative temperature dependence, meaning the rate increases as the temperature decreases. researchgate.net

The reaction proceeds via H-abstraction, forming water and either an aminyl radical ((CH₃)₂N•) from N-H abstraction or a C-centered radical (CH₃NHCH₂•) from C-H abstraction. researchgate.netfrontiersin.org The C-centered radical pathway is typically dominant. researchgate.net In the presence of nitrogen oxides (NOx), the subsequent chemistry of these radicals becomes important. For instance, the degradation of intermediate alkoxy radicals formed after the initial HO• addition can lead to products like methyl pyruvate (B1213749) and formaldehyde (B43269) in the presence of NOx. nih.gov The reaction of aminyl radicals with NO can lead to the formation of nitrosamines. nih.gov

Table 3: Rate Coefficients for the Reaction of HO• with Dimethylamine (DMA)

| Temperature (K) | Rate Coefficient (10¹¹ × k/cm³ molecule⁻¹ s⁻¹) | Reference |

| 298 | 6.27 ± 0.63 | researchgate.net |

| 925 - 1307 | 2.26×10⁴•T².⁶⁹exp(1797/T) (cm³mol⁻¹s⁻¹) | researchgate.net |

Dimethylamine plays a crucial role in atmospheric new particle formation (NPF), particularly in marine and coastal environments where methanesulfonic acid (MSA) is present from the oxidation of dimethyl sulfide. nih.gov Dimethylamine reacts with MSA to form stable molecular clusters that can grow into aerosol particles. nih.govnih.gov

Quantum chemical calculations and kinetic modeling show that MSA and dimethylamine form stable clusters, such as (MSA)₂(DMA)₂, which are key intermediates in the growth process. rsc.org The addition of even small amounts of MSA to a sulfuric acid-dimethylamine system can increase cluster formation rates, particularly at lower temperatures. copernicus.org

| Base | Average Eₒᵥₑᵣₐₗₗ (kcal mol⁻¹) |

| Trimethylamine (B31210) (TMA) | -(168 ± 19) |

| Dimethylamine (DMA) | -(134 ± 30) |

| Methylamine (MA) | -(68 ± 23) |

| Ammonia (NH₃) | -(110 ± 16) |

Kinetic and Thermodynamic Analyses of this compound Reactions

In solution, this compound exists as an equilibrium between the dimethylaminium cation ((CH₃)₂NH₂⁺) and the bromide anion (Br⁻). The kinetic and thermodynamic characteristics of its reactions are centered on the reactivity of the dimethylaminium ion. A comprehensive analysis of these reactions involves experimentally determining key kinetic parameters and understanding how the reaction environment, particularly the solvent, influences the rate and mechanism.

The experimental determination of reaction rate constants (k) and activation barriers (activation energy, Ea) provides quantitative insight into the speed and energy requirements of a chemical reaction. For reactions involving the dimethylaminium ion, the cation present in this compound, these parameters are crucial for predicting reaction behavior under various conditions.

Methodologies for Kinetic Analysis

Several experimental techniques are employed to measure the rate of a reaction and determine its kinetic parameters. These methods typically involve monitoring the change in concentration of a reactant or product over time. uri.edulibretexts.org

Spectroscopic Methods: Techniques like UV-Vis, NMR, or fluorescence spectroscopy can be used to follow the progress of a reaction if there is a measurable change in the spectroscopic properties of the components. For instance, ¹H NMR spectroscopy has been successfully used to estimate the rate constants for the N-alkylation of amines. nih.gov

Method of Initial Rates: This approach involves measuring the instantaneous rate at the beginning of the reaction under different initial concentrations of reactants. By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to each reactant can be determined, allowing for the calculation of the rate constant. libretexts.org

Flow Techniques: For very fast reactions, methods like stopped-flow analysis are used. Reactants are rapidly mixed, and the subsequent reaction is monitored in real-time, often via absorbance or fluorescence, allowing for the determination of rate constants for reactions that occur on the millisecond timescale. nih.gov

Once rate constants are determined at various temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation barrier can be determined.

Research Findings for the Dimethylaminium Ion

While extensive kinetic data specifically for this compound are limited, studies on the reactivity of its constituent cation, the protonated form of dimethylamine, provide valuable data. In one key study, the rate constant for the reaction of the dimethylaminium ion with hydroxyl radicals (•OH) in the aqueous phase was determined. Using a relative rate method with ion chromatography, the bimolecular rate coefficient was calculated. researchgate.net

This reaction is environmentally significant as it pertains to the atmospheric chemistry of amines in the aqueous phase, such as in clouds and fogs. The data clearly distinguish the reactivity of the protonated amine from its neutral, unprotonated form, with the latter being significantly more reactive. researchgate.net

| Reactant Species | Reaction Partner | Rate Constant (k) | Technique |

|---|---|---|---|

| Dimethylaminium Ion ((CH₃)₂NH₂⁺) | Hydroxyl Radical (•OH) | (9.5 ± 1.2) × 10⁶ M⁻¹s⁻¹ | Relative Rate Method |

| Dimethylamine ((CH₃)₂NH) | Hydroxyl Radical (•OH) | (3.3 ± 0.2) × 10⁹ M⁻¹s⁻¹ | Relative Rate Method |

The choice of solvent can profoundly impact the rate of a chemical reaction, often by orders of magnitude. chemrxiv.org This influence arises from the differential stabilization of the reactants and the transition state by the solvent molecules. For reactions involving ionic species like this compound, solvent polarity is a particularly critical factor.

Theoretical Principles: Hughes-Ingold Rules

The effect of solvent polarity on substitution and elimination reactions can often be predicted by the Hughes-Ingold rules, which are based on the charge of the reactants and the nature of the transition state. wikipedia.org

Increased Charge in Transition State: If the charge is more delocalized in the reactants and becomes more concentrated or is newly developed in the transition state, an increase in solvent polarity will stabilize the transition state more than the reactants, thus accelerating the reaction rate.

Decreased Charge in Transition State: If charge is concentrated in the reactants and becomes more dispersed in the transition state, a more polar solvent will stabilize the reactants more strongly, increasing the activation energy and slowing the reaction rate.

No Change in Charge: If there is little change in charge distribution between the reactants and the transition state, solvent polarity will have a minimal effect on the reaction rate. wikipedia.org

For a hypothetical reaction involving the dimethylaminium ion, ((CH₃)₂NH₂⁺), reacting with a neutral nucleophile, the positive charge is dispersed over a larger area in the transition state. According to these principles, increasing the solvent polarity would be expected to decrease the reaction rate.

Solvent Effects in Amine Reactions

The kinetic effects of solvents have been documented in numerous reactions involving amines and their salts. The rate of quaternization of tertiary amines, for example, is highly susceptible to solvent effects. researchgate.net Similarly, the degradation kinetics of quaternary ammonium salts, which are structurally related to the dimethylaminium ion, are greatly influenced by the polarity of the solvent medium. In these cases, more polar solvents are expected to better shield reactive sites, influencing the stability and reaction rate. tue.nl

The dielectric constant (ε) is a common measure of a solvent's polarity. The table below lists the dielectric constants for several common solvents, illustrating the range of polarities that can be used to influence reaction kinetics.

| Solvent | Dielectric Constant (ε) | Type |

|---|---|---|

| Water | 78.5 | Protic |

| Dimethyl Sulfoxide (B87167) (DMSO) | 47.2 | Aprotic |

| Acetonitrile | 37.5 | Aprotic |

| Methanol | 32.6 | Protic |

| Ethanol (B145695) | 24.6 | Protic |

| Tetrahydrofuran (THF) | 7.6 | Aprotic |

| Dioxane | 2.2 | Aprotic |

A change in solvent can shift the equilibrium between reactants and products by preferentially stabilizing one over the other. wikipedia.org In the context of this compound, a highly polar solvent like water will effectively solvate and stabilize the dimethylaminium and bromide ions, influencing their availability and reactivity in subsequent chemical transformations.

Structural Elucidation and Solid State Chemistry

Single Crystal X-ray Diffraction Analysis of Dimethylamine (B145610) Hydrobromide and Derivatives

In the crystalline state, dimethylamine hydrobromide exists as an ionic salt, composed of the dimethylammonium cation, [(CH₃)₂NH₂]⁺, and the bromide anion, Br⁻. The geometry of the dimethylammonium cation is central to its packing in the crystal lattice. The nitrogen atom is bonded to two methyl groups and two hydrogen atoms, resulting in a tetrahedral geometry around the nitrogen center. This arrangement is a consequence of the sp³ hybridization of the nitrogen atom upon protonation.

Studies on related compounds, such as 2-bromoethylammonium bromide, confirm that the organic cation adopts a specific conformation in the solid state. For this derivative, a gauche conformation is observed, with a torsion angle of 64.8(2)° between the ammonium (B1175870) group and the bromine substituent researchgate.net. This indicates that steric and electronic factors within the crystal lattice dictate the most stable conformation of the cation.

The crystal packing of dimethylammonium salts is primarily governed by a network of intermolecular interactions. The dominant forces are the strong electrostatic attractions between the positively charged dimethylammonium cations and the negatively charged bromide anions. These are further directed by specific hydrogen bonds.

Polymorphism and Phase Transitions in Solid-State Dimethylamine Borane Analogues

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical area of study in materials science. Dimethylaminoborane, N(CH₃)₂BH₂, an analogue of dimethylamine, exhibits notable polymorphism depending on the synthesis conditions. It can crystallize as a dimer, [N(CH₃)₂BH₂]₂, or a trimer, [N(CH₃)₂BH₂]₃ iucr.orgiucr.orgresearchgate.netnih.gov.

The dimer form itself has two polymorphs: a low-temperature triclinic phase (space group P1) and a high-temperature monoclinic phase (space group C2/m) iucr.orgiucr.org. A second-order phase transition occurs when the triclinic phase is heated above 290 K iucr.orgnih.gov. This transition involves subtle atomic displacements, with the monoclinic structure featuring boron and nitrogen atoms located on a mirror plane iucr.orgiucr.orgresearchgate.net. The trimer crystallizes in an orthorhombic space group and is considered energetically more stable due to its denser packing arrangement iucr.orgiucr.orgresearchgate.netnih.gov.

| Polymorph | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| Dimer (Low Temp) | Triclinic | P1 | Four-membered B₂N₂ ring |

| Dimer (High Temp) | Monoclinic | C2/m | Four-membered B₂N₂ ring |

| Trimer | Orthorhombic | Not Specified | Six-membered B₃N₃ ring |

Hydrogen Bonding Network Characterization in Crystalline Forms

The hydrogen bonding network is the cornerstone of the supramolecular architecture in crystalline this compound and its derivatives. These networks are formed by the hydrogen bond donors on the cation (the N-H groups and, to a lesser extent, the C-H groups) and the bromide anion, which acts as a hydrogen bond acceptor.

In the crystal structure of (2-bromobenzyl)dimethylammonium bromide, the ions are linked by a strong N-H···Br⁻ hydrogen bond, which organizes the primary cation-anion units. These units are then further connected into a two-dimensional layer through multiple weaker C-H···Br⁻ contacts, with H···Br distances ranging from 2.95 to 3.09 Å researchgate.net. Similarly, analysis of 2-bromoethylammonium bromide shows the bromide anion acting as an acceptor for four distinct N-H···Br hydrogen bonds, creating a robust three-dimensional network that defines the crystal packing researchgate.net. This extensive network of hydrogen bonds is responsible for the cohesion and stability of the crystalline solid.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

While a specific Hirshfeld analysis for this compound was not found, studies on analogous compounds provide quantitative insights. For a supramolecular aggregate of 4-formyl-N,N-dimethylanilinium bromide, the analysis reveals that H···Br/Br···H contacts are by far the most significant, contributing 56.0% to the crystal packing nih.govresearchgate.net. This is followed by Br···Br (12.1%), H···O/O···H (9.7%), and H···H (9.5%) interactions nih.govresearchgate.net. In the case of 2-bromoethylammonium bromide, the predominance of hydrogen-bromine interactions is even more pronounced, with Br···H contacts constituting 62.6% of all close atomic contacts researchgate.net.

These findings underscore the critical role of interactions involving hydrogen and bromine atoms in stabilizing the crystal lattice of such organic bromide salts. The red spots on the dnorm surface visually confirm the locations of the strong N-H···Br hydrogen bonds as the primary points of interaction.

| Interaction Type | 4-formyl-N,N-dimethylanilinium bromide Derivative nih.govresearchgate.net | 2-bromoethylammonium bromide researchgate.net |

|---|---|---|

| H···Br / Br···H | 56.0% | 62.6% |

| Br···Br | 12.1% | Not specified |

| H···H | 9.5% | Not specified |

| H···O / O···H | 9.7% | N/A |

Advanced Spectroscopic Characterization and Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for the characterization of dimethylamine (B145610) hydrobromide, offering precise information on its molecular structure, dynamic processes, and the subtle effects of isotopic substitution.

In dimethylamine hydrobromide, the nitrogen atom is protonated, forming the dimethylammonium cation, [(CH₃)₂NH₂]⁺. This structure dictates the features observed in its proton (¹H) and carbon-13 (¹³C) NMR spectra.

Due to the molecule's symmetry, both methyl groups are chemically equivalent. Consequently, the ¹³C NMR spectrum displays a single resonance. docbrown.info Similarly, the six protons of the two methyl groups are also equivalent, leading to a single signal in the ¹H NMR spectrum. docbrown.info The two protons on the nitrogen atom are also equivalent to each other.

The protonation of the amine nitrogen causes a significant downfield shift (deshielding) for the adjacent methyl protons and carbons compared to free dimethylamine. The electron-withdrawing effect of the positively charged nitrogen center reduces the electron density around the neighboring nuclei.

The ¹H NMR spectrum typically shows two main resonances: one for the methyl (CH₃) protons and one for the ammonium (B1175870) (NH₂) protons. The integration of these signals reveals a 6:2 proton ratio, consistent with the structure. docbrown.info The multiplicity of the signals can be affected by the rate of proton exchange with the solvent and scalar coupling between the ¹H nuclei. Under conditions of slow exchange, the CH₃ signal may appear as a triplet due to coupling with the two NH₂ protons, and the NH₂ signal may appear as a septet due to coupling to the six CH₃ protons. However, rapid proton exchange often leads to the decoupling of these spins, resulting in sharp singlet signals for both groups. docbrown.info

| Nucleus | Group | Expected Chemical Shift (δ) in ppm | Multiplicity (slow exchange) |

|---|---|---|---|

| ¹H | -CH₃ | ~2.7 | Triplet |

| ¹H | -NH₂⁺- | Variable (typically 7-9) | Septet |

| ¹³C | -CH₃ | ~36 | Singlet (in proton-decoupled spectra) |

Note: Chemical shifts are dependent on solvent, concentration, and temperature.

Dynamic NMR (DNMR) techniques are employed to study the kinetics of reversible chemical processes that occur on the NMR timescale. libretexts.org For this compound, the most significant exchange process is the exchange of the ammonium protons (-NH₂⁺-) with protons from the solvent or other exchangeable sites. acdlabs.com

The rate of this proton exchange is highly sensitive to factors such as temperature, concentration, and the pH of the solution. libretexts.org

Slow Exchange: At low temperatures or in aprotic, non-acidic solvents, the proton exchange is slow. In this regime, the NMR spectrum resolves the spin-spin coupling between the N-H protons and the C-H protons. The N-H signal is typically broad due to coupling with the quadrupolar ¹⁴N nucleus.

Intermediate Exchange: As the temperature increases or in the presence of catalysts (like trace amounts of acid or base), the exchange rate becomes comparable to the NMR frequency difference between the coupled states. This leads to significant line broadening, and the fine structure of the signals collapses.

Fast Exchange: At higher temperatures or in protic solvents like water, the proton exchange is very rapid. This rapid exchange averages the magnetic environments, resulting in the loss of observable N-H to C-H coupling. The N-H peak often appears as a sharp singlet, or it may be broadened and even become unobservable as it exchanges with solvent protons (e.g., H₂O). libretexts.org

By analyzing the changes in the NMR lineshape over a range of temperatures, kinetic parameters such as the rate constant (k) and the activation energy (Ea) for the proton exchange process can be determined.

The substitution of hydrogen with its heavier isotope, deuterium (B1214612) (²H or D), can induce measurable changes in NMR spectra, an observation known as an isotope effect. In the context of dimethylamine, secondary β-deuterium isotope effects on its basicity have been precisely measured using NMR titration methods. nih.govresearchgate.net

When the methyl protons of dimethylamine are replaced with deuterium ((CD₃)₂NH), a notable increase in the amine's basicity is observed. nih.govacs.org This effect is attributed to the lower zero-point energy of a C-D bond compared to a C-H bond adjacent to the nitrogen atom. nih.govacs.org This change in basicity (pKa) upon deuteration can be quantified by monitoring the chemical shifts of a reporter nucleus in an NMR titration experiment. acs.org Research has shown that this increase in basicity for dimethylamine is an enthalpic effect. acs.orgacs.org

Another critical application of deuterium is in H/D exchange experiments. Adding a few drops of deuterium oxide (D₂O) to an NMR sample of this compound in a solvent like DMSO-d₆ will cause the -NH₂⁺- protons to rapidly exchange with deuterium from the D₂O. acdlabs.com Because deuterium is not observed in ¹H NMR spectroscopy, the signal corresponding to the ammonium protons will decrease in intensity or disappear completely. This technique is a definitive method for assigning the N-H proton resonance in a ¹H NMR spectrum.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopic Investigations

Vibrational spectroscopy, through IR and FTIR techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its covalent bonds. msu.edu The spectrum of the dimethylammonium cation is distinct from that of the free amine, primarily due to the protonation of the nitrogen.

A detailed study of dimethylammonium-containing compounds, confirmed by deuteration, allows for the confident assignment of its characteristic vibrational bands. researchgate.net The key absorption bands are associated with the N-H, C-H, C-N, and N-C-C bonds.

The most prominent features in the IR spectrum of this compound are:

N-H Stretching: The stretching vibrations of the N-H bonds in the -NH₂⁺- group give rise to strong, broad absorption bands in the region of 3200-2800 cm⁻¹. This broadness is characteristic of ammonium salts and is a result of extensive hydrogen bonding in the solid state.

C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups appear as sharp bands in the 3000-2800 cm⁻¹ region.

N-H Bending (Asymmetric and Symmetric): The bending or deformation modes of the -NH₂⁺- group are observed in the 1625-1560 cm⁻¹ range. These are often referred to as the ammonium bands.

C-H Bending (Asymmetric and Symmetric): The scissoring and umbrella modes of the methyl groups result in absorptions around 1470-1400 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds are typically found in the 1250-1020 cm⁻¹ region.

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂⁺- | 3200 - 2800 | Strong, Broad |

| C-H Stretch | -CH₃ | 3000 - 2800 | Medium-Strong |

| N-H Bend | -NH₂⁺- | 1625 - 1560 | Medium-Strong |

| C-H Bend | -CH₃ | 1470 - 1400 | Medium |

| C-N Stretch | C-N | 1250 - 1020 | Medium |

Data compiled from general knowledge of amine salts and specific studies on dimethylammonium-containing compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For a molecule to absorb UV-Vis light, it must contain a chromophore, which is typically a system of conjugated π-electrons or atoms with non-bonding electrons.

This compound, consisting of the dimethylammonium cation and a bromide anion, lacks a suitable chromophore. The electronic transitions for its σ-bonds (C-H, C-N, N-H) require very high energy, and their absorption maxima fall in the far-UV region (<200 nm), which is generally not accessible with standard spectrophotometers. sharif.edu Therefore, a solution of pure this compound is transparent in the standard UV-Vis range (200-800 nm).

While not useful for direct detection, this property is advantageous in analytical chemistry. Dimethylamine can be quantified using UV-Vis spectroscopy after a derivatization reaction. In this process, dimethylamine is reacted with a chromogenic reagent to form a new compound with strong absorbance in the UV-Vis region. For example, reagents like p-dimethylaminobenzaldehyde can react with amines to form colored Schiff bases, allowing for sensitive spectrophotometric determination. researchgate.net

Mass Spectrometry Applications for Compound Characterization and Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When this compound is analyzed, it typically undergoes deprotonation and ionization in the source, leading to the detection of the molecular ion of dimethylamine, [(CH₃)₂NH]⁺˙, with an m/z value of 45.

The fragmentation pattern of dimethylamine under electron ionization (EI) is characteristic and provides structural confirmation. The primary fragmentation pathways include:

Alpha (α)-Cleavage: This is the most dominant fragmentation pathway for aliphatic amines. It involves the cleavage of a C-C or C-H bond adjacent to the nitrogen atom. For dimethylamine, the loss of a hydrogen atom results in the formation of the highly stable iminium ion [CH₃N=CH₂]⁺. This fragment is the base peak in the spectrum, with an m/z of 44. docbrown.info

C-N Bond Fission: Cleavage of a carbon-nitrogen bond can lead to the loss of a methyl radical (•CH₃), producing an ion fragment with an m/z of 30 ([CH₂NH₂]⁺). docbrown.infomiamioh.edu This is another characteristic peak for aliphatic amines.

| m/z | Proposed Ion Structure | Formation Pathway | Significance |

|---|---|---|---|

| 45 | [(CH₃)₂NH]⁺˙ | Molecular Ion (M⁺˙) | Parent Ion |

| 44 | [CH₃N=CH₂]⁺ | Loss of H• (M-1) via α-cleavage | Base Peak |

| 30 | [CH₂NH₂]⁺ | Loss of •CH₃ (M-15) via C-N fission | Characteristic Fragment |

| 15 | [CH₃]⁺ | Loss of •NHCH₂ | Methyl Cation |

For analytical purposes, especially in complex matrices, dimethylamine is often derivatized before analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization with reagents such as 9-fluorenylmethylchloroformate (FMOC-Cl) converts the volatile and polar amine into a larger, less polar, and more easily detectable derivative, enhancing chromatographic separation and detection sensitivity. rsc.orgnih.gov

Chromatographic and Other Advanced Analytical Spectroscopic Techniques

Advanced analytical techniques are essential for the selective and sensitive quantification of dimethylamine, often in complex matrices where it may be present at trace levels. Chromatographic methods, in particular, offer the necessary separation efficiency for reliable analysis.

Liquid Chromatography-Fluorescence Detection (LC-FD) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FD) is a highly sensitive and selective method for the determination of trace amounts of dimethylamine. labcorp.com This technique is particularly valuable because aliphatic amines like dimethylamine lack a native chromophore, making direct UV detection challenging. Consequently, a pre-column derivatization step is employed to render the analyte fluorescent. rsc.org

One common derivatizing agent is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with both primary and secondary amines to form highly fluorescent derivatives. rsc.orgresearchgate.net This allows for the quantification of dimethylamine in various samples, including atmospheric aerosols. rsc.orgresearchgate.net The reaction transforms the non-fluorescent dimethylamine into a derivative that can be easily detected, enhancing the method's sensitivity. rsc.org

A study focused on quantifying dimethylamine in particulate matter optimized a method using Fmoc-Cl derivatization followed by LC-FD analysis. rsc.orgrsc.org The researchers investigated the concentration of the derivatizing reagent, finding that 3 μg mL⁻¹ of Fmoc-Cl was effective for derivatizing dimethylamine concentrations up to 300 ng mL⁻¹. rsc.org The method demonstrated the importance of minimizing the derivatization reagent to reduce blank contamination and improve measurement variability. rsc.org The limit of quantification for this method was found to be approximately 20 ng mL⁻¹. rsc.org

Another pre-column derivatization method for analyzing dimethylamine in pharmaceutical products utilizes 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). The analysis is performed on a C18 column with a gradient elution. nih.gov This method was validated according to ICH guidelines, demonstrating excellent linearity and precision. nih.gov

The following table summarizes typical parameters for LC-FD analysis of dimethylamine.

| Parameter | Value | Reference |

| Derivatizing Agent | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | rsc.orgresearchgate.net |

| Derivatizing Agent | 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) | nih.gov |

| Column | C18 | nih.gov |

| Mobile Phase | Eluent A: Phosphoric Acid Buffer (20 mM, pH=2.8), Eluent B: Methanol | nih.gov |

| Detection (NBD-Cl) | λexcitation = 450 nm, λemission = 540 nm | nih.gov |

| Linearity (DMA with NBD-Cl) | 0.5-10 ng/mL | nih.gov |

| Accuracy (% Recovery with NBD-Cl) | 98.2-102.0% | nih.gov |

| Limit of Quantification (Fmoc-Cl) | ~20 ng mL⁻¹ | rsc.org |

Headspace Gas Chromatography (HS-GC) for Volatile Amine Quantification

Headspace Gas Chromatography (HS-GC) is a robust and straightforward technique for the quantification of volatile compounds like dimethylamine from various sample matrices, including pharmaceuticals and environmental samples. rsc.orghjkxyj.org.cn This method is advantageous as it often requires minimal sample preparation and avoids the introduction of non-volatile matrix components into the chromatographic system. rsc.orgresearchgate.net

HS-GC analysis can be performed with or without derivatization. nih.govijpsonline.com Derivatization-free methods are preferred for their simplicity. nih.gov In one such method for analyzing human plasma and urine, volatile amines were liberated from the sample in a heated, alkaline, and saline environment before being separated on a volatile amine column and detected by mass spectrometry (MS). nih.gov This HS-GC-MS method allowed for the chromatographic separation of several short-chain volatile amines within 7.5 minutes. nih.gov

For pharmaceutical applications, HS-GC with flame ionization detection (FID) is commonly used to quantify residual volatile amines. rsc.org A significant challenge in these analyses is the potential interaction between the acidic active pharmaceutical ingredient (API) and the basic amine analytes. rsc.org To mitigate this, a universal HS-GC-FID method was developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a matrix-deactivating additive. rsc.org The addition of DBU improved the detectability and accuracy of the method for volatile amines in an acidic API matrix. rsc.org

In another application, HS-GC was used to determine dimethylamine hydrochloride in metformin (B114582) hydrochloride. ijpsonline.com The sample was dissolved in dimethyl sulfoxide (B87167) (DMSO) with imidazole, which acts as a strong base to liberate the free amine from its salt form. The vials were incubated at 100°C for 20 minutes before injection. ijpsonline.com This method was validated for its precision, recovery, and linearity. ijpsonline.com

The table below outlines typical conditions and performance metrics for the HS-GC analysis of dimethylamine.

| Parameter | Value | Reference |

| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | hjkxyj.org.cnnih.gov |

| Technique | Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) | rsc.org |

| Column | Volatile amine column | nih.gov |

| Column | DB-624 (30 m x 0.32 mm i.d., 1.8 µm film thickness) | ijpsonline.com |

| Incubation Temperature | 100°C | ijpsonline.com |

| Incubation Time | 20 min | ijpsonline.com |

| Injector Temperature | 200°C | ijpsonline.com |

| Detector Temperature (FID) | 250°C | ijpsonline.com |

| Linearity Range (in water) | 1.80-35.90 mg/L | hjkxyj.org.cn |

| Limit of Detection (in water) | 0.09 mg/L | hjkxyj.org.cnresearchgate.net |

| Recovery (in spiked water) | 85.92%-116.08% | hjkxyj.org.cn |

Computational and Theoretical Investigations

Quantum Chemical Computations

Quantum chemical computations are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a standard and widely used method for predicting the molecular geometries and electronic properties of organic compounds. This approach is used to analyze the structural and charge characteristics of molecules and their interactions. researcher.lifemdpi.com For Dimethylamine (B145610) hydrobromide, DFT calculations can accurately predict the bond lengths, bond angles, and dihedral angles of the dimethylammonium cation. These calculations also help in understanding the ionic interaction between the cation and the bromide anion.

DFT-based reactivity indices and the topological analysis of electron density can reveal how the electronic structure influences the compound's reactivity. researcher.life Functionals such as B3LYP, M06-2X, and ωB97XD are commonly used to perform these calculations, providing reliable results for both structure and energy. mdpi.comnih.gov Studies on the reactivity of the dimethylamine (DMA) moiety, such as its role in forming N-nitrosodimethylamine (NDMA) or its reactions with radicals, have been computationally investigated to elucidate complex reaction mechanisms. rsc.orgnih.gov The electronic properties of related brominated compounds have been shown to be highly dependent on the bromination pattern, a factor that can be effectively studied using DFT. nih.gov

Interactive Data Table: Representative DFT Functionals for Structural and Reactivity Studies

| DFT Functional | Typical Application | Basis Set Example |

| B3LYP | Geometry optimization, Electronic properties | 6-311++G(d,p) |

| M06-2X | Thermochemistry, Kinetics, Noncovalent interactions | 6-311++G(d,p) |

| ωB97XD | Long-range interactions, Charge-transfer excitations | aug-cc-pVDZ |

| M08-HX | High-accuracy barrier heights and reaction energies | ma-TZVP |

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

Beyond DFT, other quantum chemical methods are available to study electronic structure.

Ab initio methods compute solutions from first principles without using experimental data for parametrization. libretexts.org These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer high accuracy but are computationally expensive. researchgate.net Ab initio calculations can be used to determine potential energy surfaces and explore different conformations of the dimethylammonium cation. rsc.org

Semi-empirical methods , such as AM1, PM3, and PM6, offer a faster, albeit less accurate, alternative. scribd.comuomustansiriyah.edu.iq These methods simplify the complex integrals found in ab initio calculations by using parameters derived from experimental data. libretexts.orguomustansiriyah.edu.iq They are particularly useful for larger molecular systems where ab initio or DFT methods would be too computationally demanding. scribd.com Density-Functional Tight-Binding (DFTB) methods are another class of computationally efficient techniques that are sometimes classified as semi-empirical. nih.gov

The choice between these methods involves a trade-off between computational cost and desired accuracy, with ab initio methods providing the highest level of theory and semi-empirical methods offering rapid calculations for large-scale screening. libretexts.orgscribd.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a microscopic view of the dynamic behavior of Dimethylamine hydrobromide in various environments, such as in aqueous solution. mdpi.comscielo.br

These simulations can model key processes and properties, including:

Solvation: Understanding how water molecules arrange around the dimethylammonium cation and bromide anion and the nature of the hydrogen bonds formed. nih.gov

Ion Pairing and Aggregation: Observing the formation and dissociation of ion pairs in solution and how cations and anions distribute spatially. nih.gov

Transport Properties: Calculating diffusion coefficients and ionic conductivity, which are crucial for applications in materials like electrolytes. nih.gov

For similar ammonium (B1175870) bromide compounds, MD simulations have been used to model their self-assembly into micelles, their adsorption onto surfaces, and their influence on the movement of water molecules in confined spaces. scielo.brnih.govsigmaaldrich.com A polarizable force field can be used in these simulations to provide a more accurate description of the electrostatic interactions, leading to excellent agreement with experimental data for properties like solution density and diffusion. nih.gov

Calculation of Reaction Pathways, Transition States, and Energy Barriers

Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, including any intermediate structures and the high-energy transition state (TS). Computational chemistry is a vital tool for elucidating these details. rsc.org

For reactions involving the dimethylamine moiety, quantum chemical methods like DFT can be used to:

Map Potential Energy Surfaces: This allows for the identification of stable reactants, products, and intermediates, as well as the transition states that connect them.

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface, and its geometry represents the point of maximum energy along the reaction coordinate. libretexts.org

Calculate Energy Barriers: The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is critical for determining the reaction rate. A higher barrier corresponds to a slower reaction.

For example, the reaction pathways for the formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chloramination have been investigated computationally. nih.govnih.gov These studies calculate the energy barriers for proposed steps, helping to validate or refute potential mechanisms. nih.gov Advanced methods like multi-path variational transition state theory can be used to accurately determine rate constants by considering multiple reaction paths and quantum mechanical effects like tunneling. rsc.org

Interactive Data Table: Example Reaction Types and Computational Focus

| Reaction Type | Computational Goal | Key Parameters Calculated |

| H-Abstraction | Determine kinetic favorability | Transition state geometry, Activation energy |

| Nucleophilic Addition | Understand reaction mechanism | Reaction pathway, Intermediate stability |

| Decomposition | Elucidate product formation | Potential energy surface, Branching ratios |

Prediction and Characterization of Electronic Properties

The electronic properties of a molecule govern its reactivity, optical behavior, and interactions with other molecules. Computational methods provide quantitative measures of these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). youtube.compku.edu.cn

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap . This gap is a critical descriptor of molecular stability and reactivity. youtube.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. mdpi.com

DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus the energy gap. longdom.org The choice of DFT functional can significantly impact the calculated gap, with functionals like ωB97XD often providing accurate results. nih.gov For aliphatic amines, the HOMO is typically delocalized over the entire molecule with some localization on the amino group. researchgate.net The HOMO-LUMO gap can be used to predict the reactivity of molecules in various chemical reactions. researchgate.net

Interactive Data Table: Interpreting FMO Properties

| Parameter | Description | Chemical Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (stronger nucleophile). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (stronger electrophile). |